Ethyl 2-methoxyquinoline-8-carboxylate
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Overview
Description
Ethyl 2-methoxyquinoline-8-carboxylate is an organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry. This compound is known for its unique chemical structure, which includes an ethyl ester group, a methoxy group, and a quinoline core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-methoxyquinoline-8-carboxylate typically involves the condensation of 2-methoxyaniline with ethyl acetoacetate, followed by cyclization and esterification reactions. One common method is the Skraup synthesis, which involves the reaction of 2-methoxyaniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene. The resulting quinoline derivative is then esterified with ethanol to form this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methoxyquinoline-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions include quinoline-8-carboxylic acid derivatives, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Ethyl 2-methoxyquinoline-8-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-methoxyquinoline-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. Additionally, its interaction with cellular pathways can induce apoptosis in cancer cells .
Comparison with Similar Compounds
Ethyl 2-methoxyquinoline-8-carboxylate can be compared with other quinoline derivatives, such as:
Quinoline-8-carboxylic acid: Lacks the ethyl ester and methoxy groups, resulting in different chemical properties and biological activities.
2-Methylquinoline-8-carboxylate: Contains a methyl group instead of a methoxy group, leading to variations in reactivity and applications.
8-Hydroxyquinoline: Possesses a hydroxyl group at the 8-position, which significantly alters its chemical behavior and biological effects
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO3 |
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Molecular Weight |
231.25 g/mol |
IUPAC Name |
ethyl 2-methoxyquinoline-8-carboxylate |
InChI |
InChI=1S/C13H13NO3/c1-3-17-13(15)10-6-4-5-9-7-8-11(16-2)14-12(9)10/h4-8H,3H2,1-2H3 |
InChI Key |
XNBMOTVKCPPLSO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC2=C1N=C(C=C2)OC |
Origin of Product |
United States |
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